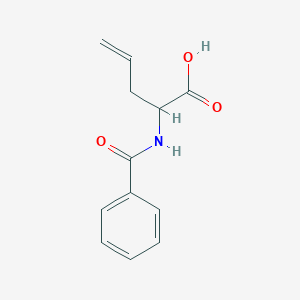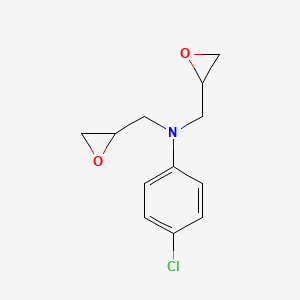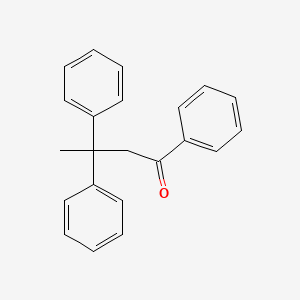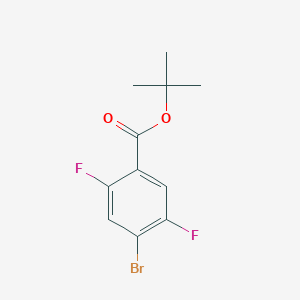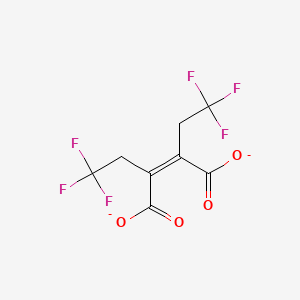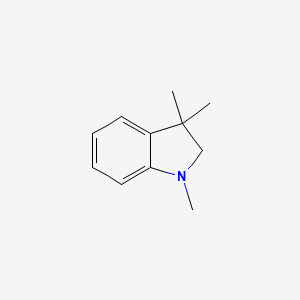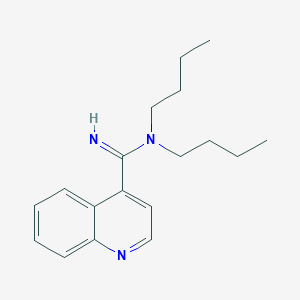
N,N-dibutylquinoline-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutylquinoline-4-carboximidamide: is a chemical compound known for its diverse applications in scientific research and industry It is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutylquinoline-4-carboximidamide typically involves the reaction of quinoline-4-carboxylic acid with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dibutylquinoline-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-dibutylquinoline-4-carboximidamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its unique chemical properties allow it to modulate specific biological pathways, making it a candidate for further investigation in medicinal chemistry.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N,N-dibutylquinoline-4-carboximidamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Quinoline-4-carboxamide: Shares a similar core structure but lacks the dibutyl groups.
N,N-dimethylquinoline-4-carboximidamide: Similar structure with dimethyl groups instead of dibutyl groups.
Quinoline-4-carboxylic acid: The parent compound without the carboximidamide group.
Uniqueness: N,N-dibutylquinoline-4-carboximidamide is unique due to the presence of the dibutyl groups, which enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
Número CAS |
5447-50-7 |
|---|---|
Fórmula molecular |
C18H25N3 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N,N-dibutylquinoline-4-carboximidamide |
InChI |
InChI=1S/C18H25N3/c1-3-5-13-21(14-6-4-2)18(19)16-11-12-20-17-10-8-7-9-15(16)17/h7-12,19H,3-6,13-14H2,1-2H3 |
Clave InChI |
SNJBVHBTEXTHRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=N)C1=CC=NC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


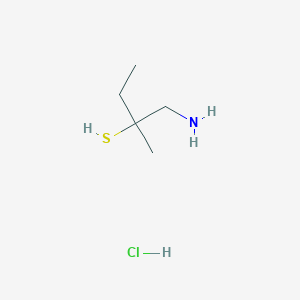
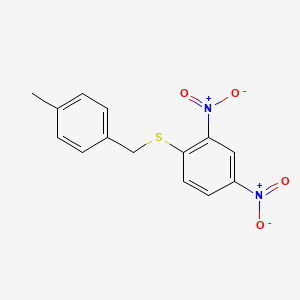
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
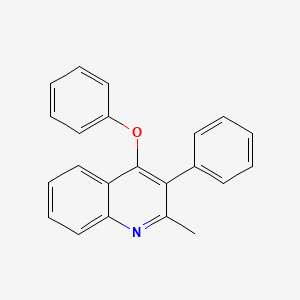
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
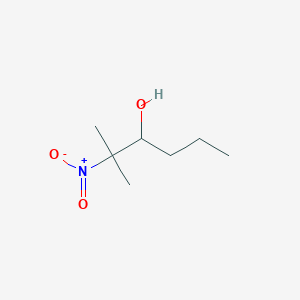
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
